1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound characterized by a fused pyridine and pyrimidine structure. This compound is part of a broader category of molecules that exhibit significant biological activity, particularly in the field of medicinal chemistry where they are investigated for their potential therapeutic applications.
The compound has been referenced in various patents and scientific literature, particularly in the context of its use as a therapeutic agent targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, patent US8841312B2 discusses its potential use in treating CDK4-mediated disorders such as cancer .
This compound belongs to the class of pyrido-pyrrolo-pyrimidines, which are known for their diverse biological activities. The structural complexity of this compound contributes to its classification as a potential drug candidate in pharmacological studies.
The synthesis of 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. Key steps may include:
The molecular structure of 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one features several key elements:
The molecular formula is , with a molecular weight of approximately 302.37 g/mol. The structural representation can be visualized using chemical drawing software or databases like PubChem.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
Technical details on these reactions can be found in organic chemistry literature focusing on heterocyclic compounds.
The mechanism of action for 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one primarily involves inhibition of cyclin-dependent kinases. By binding to the active site of these enzymes, it prevents their interaction with cyclins, thereby disrupting cell cycle progression. This action is particularly significant in cancer therapy where uncontrolled cell division occurs.
Studies have shown that compounds with similar structures exhibit potent inhibitory effects on CDK4 and CDK6, leading to reduced proliferation of cancer cells .
Relevant analyses can be conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and structural integrity.
The primary applications of 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one lie within medicinal chemistry:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4